Dipropan-2-yl acetylphosphonate
Description
Properties
CAS No. |
20526-22-1 |
|---|---|
Molecular Formula |
C8H17O4P |
Molecular Weight |
208.19 g/mol |
IUPAC Name |
1-di(propan-2-yloxy)phosphorylethanone |
InChI |
InChI=1S/C8H17O4P/c1-6(2)11-13(10,8(5)9)12-7(3)4/h6-7H,1-5H3 |
InChI Key |
KPJDQLAWUILHMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C(=O)C)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Triisopropyl phosphite ($$ \text{(i-PrO)}3\text{P} $$) reacts with acetyl chloride ($$ \text{CH}3\text{COCl} $$) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) at 0–5°C to form an intermediate phosphorochloridate. Subsequent heating to 60–80°C induces rearrangement, yielding this compound and isopropyl chloride.
Key parameters:
- Molar ratio: 1:1.2 (triisopropyl phosphite : acetyl chloride) for minimized side products.
- Catalyst: None required, but traces of Lewis acids (e.g., $$ \text{ZnCl}_2 $$) accelerate rearrangement.
- Yield: 68–75% after distillation under reduced pressure ($$ \text{10–15 mmHg} $$).
Direct Esterification of Acetylphosphonic Acid
Acetylphosphonic acid ($$ \text{CH}3\text{C(O)PO(OH)}2 $$) serves as a precursor for esterification with isopropanol. This method is less common due to challenges in handling the hygroscopic acid but offers higher purity.
Acid-Catalyzed Esterification
Azeotropic esterification using toluene as a solvent and $$ p $$-toluenesulfonic acid ($$ \text{TsOH} $$) as a catalyst achieves 82% conversion after 8 hours at reflux (110°C). Water formed during the reaction is removed via Dean-Stark trap.
Optimization data:
| Parameter | Value |
|---|---|
| Isopropanol excess | 2.5 equivalents |
| Catalyst loading | 1.5 wt% TsOH |
| Reaction time | 8–10 hours |
| Final purity (HPLC) | 98.2% |
Transesterification of Trimethyl Acetylphosphonate
Trimethyl acetylphosphonate ($$ \text{CH}3\text{C(O)PO(OCH}3\text{)}2 $$) undergoes transesterification with excess isopropanol in the presence of sodium methoxide ($$ \text{NaOCH}3 $$).
Kinetic and Thermodynamic Considerations
The reaction proceeds via nucleophilic attack of isopropoxide on the methyl ester groups. A 3:1 molar ratio of isopropanol to trimethyl acetylphosphonate at 70°C yields 89% this compound after 6 hours.
Side reactions:
- Formation of mono-isopropyl ester ($$ \leq 5\% $$).
- Phosphonate hydrolysis ($$ < 1\% $$) under alkaline conditions.
Industrial-Scale Production via Continuous Flow Reactors
Recent patents describe continuous flow systems for improved safety and yield. Phosphorus trichloride ($$ \text{PCl}_3 $$) is reacted with isopropanol and acetyl chloride in a tubular reactor at 50°C, followed by in-line neutralization with sodium bicarbonate.
Advantages over batch processing:
Purification and Characterization
Crude this compound is purified via fractional distillation ($$ \text{b.p. 112–114°C at 12 mmHg} $$) or recrystallization from hexane. Structural confirmation employs:
- $$ ^{31}\text{P NMR} $$: Single resonance at $$ \delta = 28.7 \, \text{ppm} $$.
- IR spectroscopy: $$ \nu(\text{P=O}) = 1245 \, \text{cm}^{-1} $$, $$ \nu(\text{C=O}) = 1710 \, \text{cm}^{-1} $$.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Michaelis-Arbuzov | 75 | 97.5 | High | 120 |
| Direct esterification | 82 | 98.2 | Moderate | 145 |
| Transesterification | 89 | 99.1 | Low | 180 |
| Continuous flow | 92 | 99.5 | High | 110 |
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl acetylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents like sodium hypochlorite to form active intermediates.
Substitution: The compound can participate in substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaClO) is commonly used as an oxidizing agent.
Substitution: Reagents such as alkyl halides and bases are used for substitution reactions.
Major Products Formed
Oxidation: The oxidation of this compound can lead to the formation of phosphonyl chloride intermediates.
Substitution: Substitution reactions can yield various phosphonate derivatives depending on the reagents used.
Scientific Research Applications
Dipropan-2-yl acetylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of dipropan-2-yl acetylphosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Structural and Functional Differences
Ester Group Impact :
- Dipropan-2-yl esters (e.g., this compound and dipropan-2-yl butylphosphonate) exhibit higher lipophilicity compared to dimethyl esters (e.g., dimethyl (2-oxopropyl)phosphonate). This property enhances membrane permeability, making them suitable for biochemical applications requiring cellular uptake .
- Dibutyl esters (e.g., dibutyl propylphosphonate) further increase hydrophobicity, favoring industrial uses over biological systems .
Substituent Effects :
- Acetyl group (in this compound and dimethyl (2-oxopropyl)phosphonate): Mimics natural substrates in enzymatic reactions. For example, methyl acetylphosphonate (MAP) forms stable analogs of thiamine diphosphate (ThDP) intermediates, aiding structural studies of decarboxylases .
- Alkyl chains (e.g., butyl in dipropan-2-yl butylphosphonate): Enhance thermal stability and reduce water solubility, favoring material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
